N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide
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Overview
Description
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide is a chemical compound with a unique structure that offers potential applications in various scientific research domains. Its structure includes a quinoline ring system, which is known for its biological activity, and a sulfonamide group, which is often found in medicinal chemistry.
Preparation Methods
The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide typically involves multiple steps. The starting materials are usually commercially available or can be synthesized through known methods. The synthetic route may involve the following steps:
Formation of the quinoline ring: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene.
Introduction of the ethyl group: This can be done through alkylation reactions using ethyl halides.
Oxidation to form the oxo group: This step may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Attachment of the sulfonamide group: This can be achieved through sulfonylation reactions using sulfonyl chlorides.
Industrial production methods would likely involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be used to remove oxygen atoms or to reduce double bonds. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for substitution reactions include halides and nucleophiles.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acid and amine.
Scientific Research Applications
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used to study biological processes, particularly those involving quinoline and sulfonamide derivatives.
Medicine: Due to its structural similarity to known drugs, it can be investigated for potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide involves its interaction with molecular targets in biological systems. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the inhibition of metabolic pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide can be compared with other similar compounds, such as:
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxyacetamide: This compound has a similar quinoline structure but differs in the substituents attached to the ring.
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide: This compound has a benzamide group instead of a benzenesulfonamide group.
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methoxyphenoxy)acetamide: This compound has a methoxyphenoxy group attached to the quinoline ring.
The uniqueness of this compound lies in its combination of the quinoline ring and the sulfonamide group, which provides a distinct set of chemical and biological properties.
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-4-21-16-8-6-14(11-13(16)5-10-19(21)22)20-27(23,24)18-9-7-15(25-2)12-17(18)26-3/h6-9,11-12,20H,4-5,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGGLLOUVUKGGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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